N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H8N4O5S and its molecular weight is 356.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose. This pathway is activated when glucose levels are high, particularly in conditions like diabetes.
Biochemical Pathways
The compound’s action on aldose reductase affects the polyol pathway . By inhibiting aldose reductase, the compound may prevent the accumulation of sorbitol and fructose, which can cause cellular damage when present in high concentrations. This is particularly relevant in the context of diabetic complications, where persistent hyperglycemia leads to increased activity of the polyol pathway.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its inhibition of aldose reductase and the subsequent impact on the polyol pathway . By preventing the accumulation of sorbitol and fructose, the compound could potentially mitigate cellular damage associated with these substances.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h1-7H,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYGWRQTKXOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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